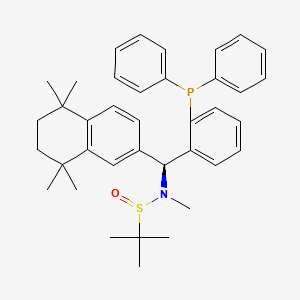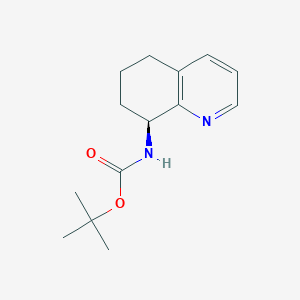![molecular formula C11H17BClNO2 B13653653 (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is of interest due to its unique structure, which includes a cyclopropyl group, a methylamino group, and a phenylboronic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl(methyl)amino Intermediate: This step involves the reaction of cyclopropylamine with formaldehyde and methylamine under controlled conditions to form the cyclopropyl(methyl)amino intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of a carbon-nitrogen bond, typically using a palladium catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the cyclopropyl(methyl)amino group, potentially opening the cyclopropyl ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols, depending on the specific conditions.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
Chemistry
Suzuki-Miyaura Coupling: The compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronic acid-diol interactions.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Sensors: Its boronic acid moiety allows it to be used in the development of sensors for detecting sugars or other diol-containing compounds.
作用机制
The mechanism of action of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diol-containing compounds. This interaction is particularly useful in biological systems where it can target specific enzymes or receptors that have diol groups. The cyclopropyl(methyl)amino group may also interact with other molecular targets, potentially affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl(methyl)amino group, making it less versatile in certain reactions.
3-Aminophenylboronic Acid: Contains an amino group instead of the cyclopropyl(methyl)amino group, affecting its reactivity and applications.
Cyclopropylboronic Acid: Lacks the phenyl ring, limiting its use in aromatic substitution reactions.
Uniqueness
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride is unique due to the presence of both the cyclopropyl(methyl)amino group and the phenylboronic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C11H17BClNO2 |
|---|---|
分子量 |
241.52 g/mol |
IUPAC 名称 |
[3-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-13(11-5-6-11)8-9-3-2-4-10(7-9)12(14)15;/h2-4,7,11,14-15H,5-6,8H2,1H3;1H |
InChI 键 |
CIVSMUMGXNGAHB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CN(C)C2CC2)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




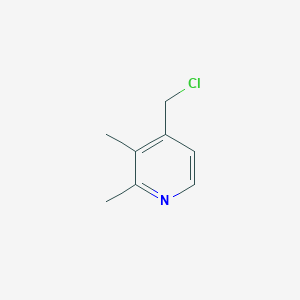
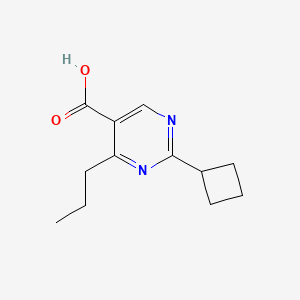
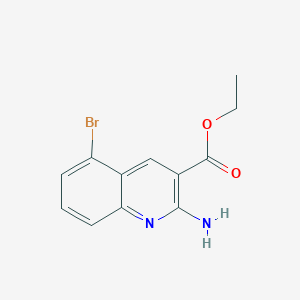

![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
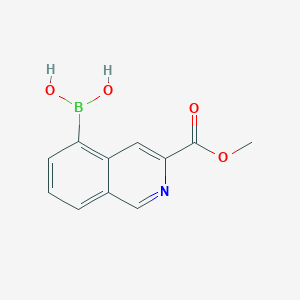
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
